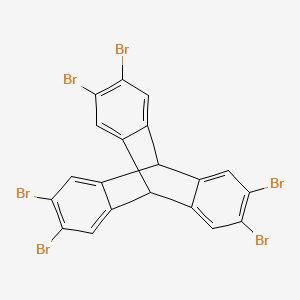
2,3,6,7,12,13-Hexabromotriptycene
Descripción general
Descripción
2,3,6,7,12,13-Hexabromotriptycene is an organic compound with a distinctive structure . It has a molecular weight of 727.71 and its IUPAC name is 2,3,6,7,14,15-hexabromo-9,10-dihydro-9,10-[1,2]benzenoanthracene . Due to its unique structure and the presence of bromine substituents, it might have potential applications in electronic materials .
Molecular Structure Analysis
The molecular formula of 2,3,6,7,12,13-Hexabromotriptycene is C20H8Br6 . Its InChI code is 1S/C20H8Br6/c21-13-1-7-8(2-14(13)22)20-11-5-17(25)15(23)3-9(11)19(7)10-4-16(24)18(26)6-12(10)20/h1-6,19-20H .Physical And Chemical Properties Analysis
2,3,6,7,12,13-Hexabromotriptycene is a solid at room temperature . It has a molecular weight of 727.7 g/mol . The compound has no hydrogen bond donor count and no hydrogen bond acceptor count .Aplicaciones Científicas De Investigación
Chemical Synthesis and Precursor Use
2,3,6,7,12,13-Hexabromotriptycene and its derivatives exhibit significant potential in chemical synthesis. For instance, Kohl et al. (2014) detailed the selective bromination of triptycene tristhiadiazole, yielding hexabromotriptycenes used as precursors for π-conjugated systems and polymers (Kohl et al., 2014). Similarly, Hilton et al. (2009) synthesized triphenylene-based triptycene with hexabromotriptycene, creating large intramolecular free volumes beneficial for various applications (Hilton et al., 2009).
Polymer Science
In the realm of polymer science, the use of hexabromotriptycene derivatives has been instrumental. Chen and Swager (2008) reported the synthesis of poly(2,6-triptycene) from dibromotriptycene, highlighting its high solubility and thermal stability, which are crucial for various industrial applications (Chen & Swager, 2008).
Nanotechnology and Materials Science
In the field of nanotechnology and materials science, hexabromotriptycene derivatives play a significant role. Zhang et al. (2016) utilized hexaphenylbenzene-based triptycene monomers, derived from triiodotriptycene, to create organic microporous polymers with high gas absorption capabilities (Zhang et al., 2016). Additionally, Zhang et al. (2012) synthesized a 3D nanographene based on triptycene for in vitro and in vivo fluorescence imaging, demonstrating its potential in biomedical applications (Zhang et al., 2012).
Electronic and Semiconductor Research
For electronic and semiconductor research, hexabromotriptycene derivatives offer unique properties. Sheberla et al. (2014) discovered a two-dimensional metal-organic framework with hexaaminotriphenylene, showing high conductivity, a key attribute for electronic materials (Sheberla et al., 2014).
Catalysis and Chemical Reactions
In catalysis, hexabromotriptycene derivatives have been explored for their utility. Kisets and Gelman (2018) developed tripodal triphosphine ligands using tribromotriptycene, which showed promising results in palladium-catalyzed transfer hydrogenation reactions (Kisets & Gelman, 2018).
Safety and Hazards
Mecanismo De Acción
Target of Action
Bromine compounds, like 2,3,6,7,12,13-hexabromotriptycene, are commonly used as flame retardants .
Mode of Action
As a bromine compound, it may act as a flame retardant by releasing bromine atoms during combustion. These atoms can inhibit the chemical reactions that allow fires to continue burning .
Biochemical Pathways
The specific biochemical pathways affected by 2,3,6,7,12,13-Hexabromotriptycene are currently unknown . More research is needed to fully understand the biochemical implications of this compound.
Result of Action
As a bromine compound, it may have potential applications in electronic materials .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3,6,7,12,13-Hexabromotriptycene . For instance, its flame retardant properties may be more effective in environments with high temperatures and oxygen levels .
Propiedades
IUPAC Name |
4,5,11,12,17,18-hexabromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8Br6/c21-13-1-7-8(2-14(13)22)20-11-5-17(25)15(23)3-9(11)19(7)10-4-16(24)18(26)6-12(10)20/h1-6,19-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRWLRSFZAHEEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3C4=CC(=C(C=C4C(C2=CC(=C1Br)Br)C5=CC(=C(C=C35)Br)Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H8Br6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
727.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6,7,12,13-Hexabromotriptycene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



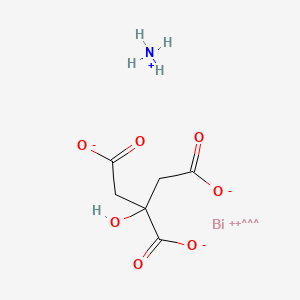


![3,3'-Dimercapto-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B3069286.png)
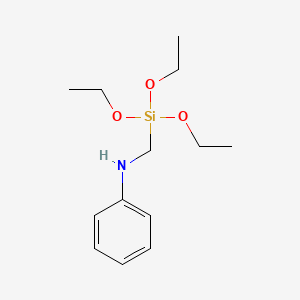

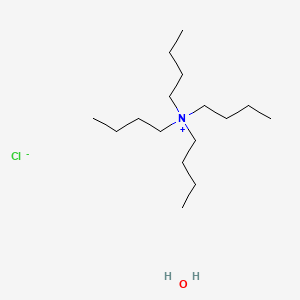


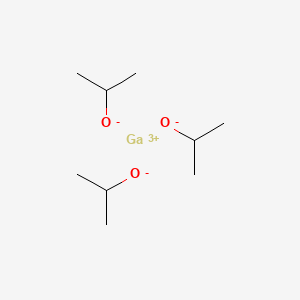
![2-[2-(1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B3069343.png)

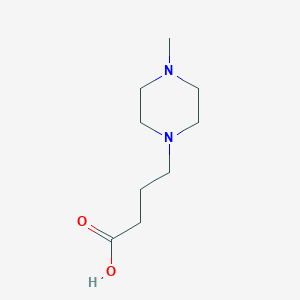
![3-[[[Dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate](/img/structure/B3069365.png)